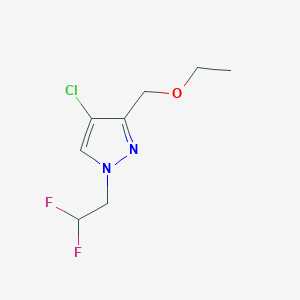

![molecular formula C17H17ClN2O2S B2969291 1-(2-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole CAS No. 886905-64-2](/img/structure/B2969291.png)

1-(2-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

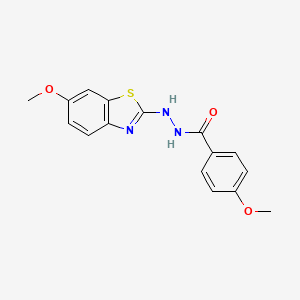

1-(2-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzimidazole derivatives. It has been found to possess various biological activities, making it a promising candidate for use in scientific research.

Scientific Research Applications

Synthesis and Catalytic Applications

Ionic Liquid-Catalyzed Synthesis

Novel ionic liquids such as 1,3-disulfonic acid imidazolium hydrogen sulfate and disulfonic acid imidazolium trifluoroacetate have been utilized as efficient catalysts for the synthesis of tetrasubstituted imidazoles and other derivatives under solvent-free conditions. These studies highlight the role of dual hydrogen-bond donors in catalysis and the synthesis's green chemistry aspects due to the absence of solvents and the use of ambient air as an oxidant (Zolfigol et al., 2013); (Basirat, Sajadikhah, & Zare, 2020).

Synthesis of Benzimidazoles

The use of sulfonic acid-functionalized imidazolium salts in combination with metal salts such as FeCl3 has been shown to efficiently catalyze the synthesis of benzimidazole derivatives at room temperature, demonstrating a green and efficient method for producing these compounds (Khazaei et al., 2011).

Potential Medicinal Applications

Antiulcer Agents

Research on imidazo[1,2-a]pyridines substituted at the 3-position synthesized as potential antisecretory and cytoprotective antiulcer agents. Although these compounds did not display significant antisecretory activity, some demonstrated good cytoprotective properties, suggesting their potential as therapeutic agents in managing ulcerative conditions (Starrett et al., 1989).

Local Anesthetic Agents

A study focused on the synthesis of functionalized 1,2,4,5-tetrasubstituted imidazole derivatives using β-cyclodextrin-propyl sulfonic acid as a catalyst, showing these derivatives possess local anesthetic effects in comparison to lidocaine, with minimal toxicity. This highlights the potential of imidazole derivatives in developing new anesthetic agents (Ran, Li, & Zhang, 2015).

Material Science Applications

- Polymer Synthesis: Homopolymers and copolymers containing 2H-benzimidazol-2-one units have been synthesized via N-C coupling reactions, demonstrating the use of imidazole derivatives in the development of new materials with high thermal stability and good solubility in organic solvents. This research opens pathways for the application of imidazole derivatives in material science, particularly in creating high-performance polymers (Mir, Matsumura, Hlil, & Hay, 2012).

properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-2-propylsulfonylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O2S/c1-2-11-23(21,22)17-19-15-9-5-6-10-16(15)20(17)12-13-7-3-4-8-14(13)18/h3-10H,2,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCYFXSEUFLHCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[3-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine](/img/structure/B2969208.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2969212.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2969216.png)

![2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2969219.png)

![3-(3-fluorophenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2969222.png)

![N1-benzyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2969224.png)

![N-(3-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2969227.png)